![molecular formula C5H10O5 B583868 D-Lyxose-1-C-d CAS No. 288846-88-8](/img/structure/B583868.png)
D-Lyxose-1-C-d
Overview
Description
D-Lyxose is an aldopentose, a monosaccharide containing five carbon atoms, and includes an aldehyde functional group . It has a chemical formula of C5H10O5 . It is a C’-2 carbon epimer of the sugar xylose . D-Lyxose occurs only rarely in nature, for example, as a component of bacterial glycolipids .
Synthesis Analysis
D-Lyxose isomerase (d-LI, EC 5.3.1.15), an important aldose-ketose isomerase, catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . This enzyme has drawn researchers’ attention due to its broad substrate specificity and high potential for enzymatic production of some functional sugars .
Molecular Structure Analysis
The crystal structure of the enzyme has been resolved to 1.4–1.7 A resolution in the ligand-free form and in complexes with both of the slowly reacting sugar substrates mannose and fructose . This thermophilic lyxose isomerase is stabilized by a disulfide bond between the two monomers of the dimeric enzyme and increased hydrophobicity at the dimer interface .
Chemical Reactions Analysis
D-Lyxose isomerase (d-LI, EC 5.3.1.15), an important aldose-ketose isomerase, catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose .
Physical And Chemical Properties Analysis
D-Lyxose is an aldopentose, a monosaccharide containing five carbon atoms, and includes an aldehyde functional group . It has a chemical formula of C5H10O5 . It is a C’-2 carbon epimer of the sugar xylose .
Scientific Research Applications
Functional Sugar Production
D-lyxose isomerase (D-LI) plays a crucial role in the enzymatic synthesis of functional sugars. Unlike complex chemical methods, enzymatic approaches offer advantages such as high specificity, moderate reaction conditions, and sustainability. D-LI catalyzes the reverse isomerization reaction between d-xylulose and d-lyxose, as well as d-fructose and d-mannose. Researchers have explored D-LI’s substrate specificity and its potential for producing functional sugars like d-xylulose, d-mannose, and l-ribose . These functional sugars find applications in the food, cosmetics, and pharmaceutical industries.
Immune Stimulant Precursor
D-Lyxose serves as the precursor for α-galactosylceramide, an immune stimulant. Additionally, it contributes to the synthesis of certain anti-tumor agents. These applications make D-lyxose relevant in the context of cancer treatment and immunotherapy .
Low-Calorie Sweeteners
The demand for low-calorie sugars and sweeteners has grown. D-Lyxose isomerase (D-LIase) can catalyze the isomerization reaction between d-mannose and d-fructose, potentially leading to the production of low-calorie sweeteners .
Rare Sugar Synthesis
D-Lyxose is part of the Izumoring strategy for synthesizing rare sugars. By linking monosaccharides through enzymatic epimerization, isomerization, and oxidization-reduction, researchers can create a wide range of rare sugars. This strategy has been pivotal in advancing the production of unique sugars .
Sugar Metabolism Research
Studying D-LI provides insights into sugar metabolism. Understanding its biochemical properties, active site, and catalytic mechanisms contributes to our knowledge of sugar utilization in various organisms .
Nutritional Requirements in Bacteria
D-Lyxose isomerase (also known as xylose isomerase) reversibly converts D-glucose to D-fructose and D-xylose to D-xylulose. In bacteria, this enzyme fulfills nutritional requirements by facilitating sugar interconversion .
Mechanism of Action
Target of Action
The primary target of D-Lyxose-1-C-d is the enzyme D-Lyxose Isomerase . This enzyme has been identified within the genome of a hyperthermophilic archaeon belonging to the Thermofilum species . It plays a crucial role in the isomerization reactions involving D-Lyxose .
Mode of Action
D-Lyxose Isomerase catalyzes the reversible isomerization reaction between D-Lyxose and D-Xylulose, as well as D-Fructose and D-Mannose . This enzyme is highly specific for the substrate D-Lyxose, showing less than 2% activity towards Mannose and other substrates reported for Lyxose Isomerases .
Biochemical Pathways
The action of D-Lyxose Isomerase affects the biochemical pathways involving the conversion of D-Lyxose to D-Xylulose and vice versa . These conversions are part of the broader carbohydrate metabolism, impacting the production and utilization of these sugars in various biological processes.
Pharmacokinetics
The enzymatic conversion of d-lyxose to d-xylulose by d-lyxose isomerase suggests that this compound may be metabolized in organisms that express this enzyme .
Result of Action
The action of D-Lyxose-1-C-d via D-Lyxose Isomerase results in the production of D-Xylulose from D-Lyxose . This conversion can impact various biological processes, given the role of these sugars in metabolism.
Action Environment
The action of D-Lyxose-1-C-d is influenced by various environmental factors. For instance, the D-Lyxose Isomerase from Thermofilum species shows activity above 95°C and retains 60% of its activity after 60 min incubation at 80°C . It is also stable in the presence of 50% (v/v) of solvents ethanol, methanol, acetonitrile, and DMSO . These properties suggest that the action of D-Lyxose-1-C-d can be influenced by temperature and solvent conditions.
Future Directions
Functional sugars like D-Lyxose have attracted attention because of their wide application prospects in the food, cosmetics, and pharmaceutical industries . Enzymatic methods of creating functional sugars, characterized by high specificity, moderate reaction conditions, and sustainability, are favored . D-Lyxose isomerase has drawn researchers’ attention due to its broad substrate specificity and high potential for enzymatic production of some functional sugars .
properties
IUPAC Name |
(2S,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-BDORMWJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[C@H]([C@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Lyxose-1-C-d |
Synthesis routes and methods
Procedure details
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